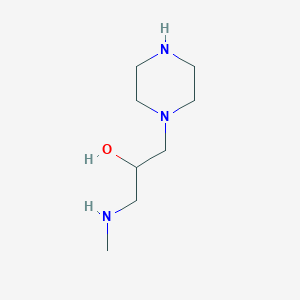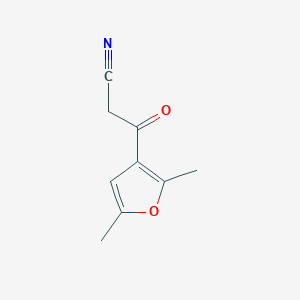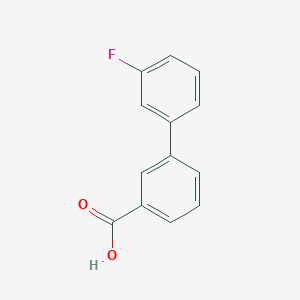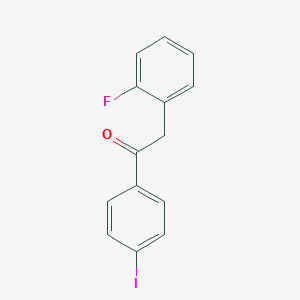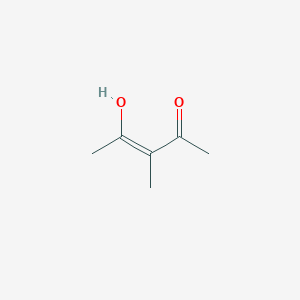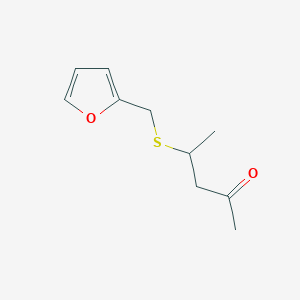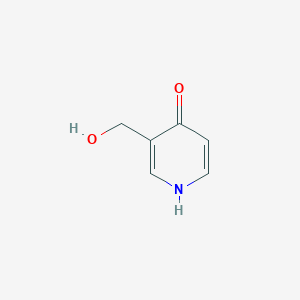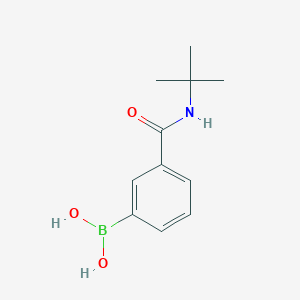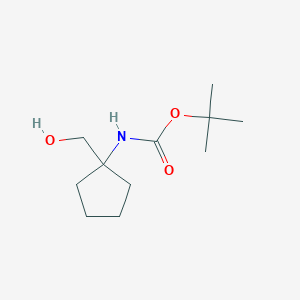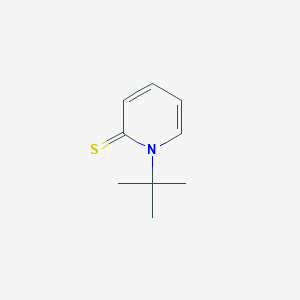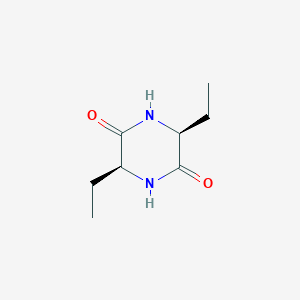![molecular formula C7H6ClN B067077 2-[(Z)-2-Chloroethenyl]pyridine CAS No. 189350-72-9](/img/structure/B67077.png)
2-[(Z)-2-Chloroethenyl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(Z)-2-Chloroethenyl]pyridine, commonly known as CEP, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a highly reactive compound that can be synthesized using a variety of methods. CEP has been shown to have a number of biochemical and physiological effects and has been used in a range of laboratory experiments.
作用機序
CEP is believed to act by binding to and inhibiting the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This leads to an increase in acetylcholine levels in the nervous system, which can have a range of effects on neurotransmitter release and synaptic transmission. CEP has also been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
CEP has a number of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of acetylcholinesterase activity, and the induction of apoptosis in cancer cells. CEP has also been shown to have anti-inflammatory effects, and may have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
CEP has a number of advantages for use in lab experiments, including its high reactivity and specificity for acetylcholinesterase. However, it also has some limitations, including its potential toxicity and the need for careful handling and storage.
将来の方向性
There are a number of future directions for research on CEP, including the development of more efficient synthesis methods, the exploration of its potential as an anti-cancer agent, and the investigation of its effects on neurodegenerative diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of CEP, and to determine its safety and efficacy for use in humans.
合成法
CEP can be synthesized using a variety of methods, including the reaction of 2-chloroacetaldehyde with pyridine, or the reaction of 2-chloroacetaldehyde with 2-vinylpyridine. The latter method is more commonly used due to its higher yield and purity. The reaction is typically carried out under an inert atmosphere, using a palladium catalyst and a base such as potassium carbonate.
科学的研究の応用
CEP has been used in a range of scientific research applications, including the study of its potential as an anti-cancer agent, as well as its effects on the nervous system. CEP has been shown to have a number of biochemical and physiological effects, including the inhibition of acetylcholinesterase activity, the induction of apoptosis in cancer cells, and the modulation of neurotransmitter release.
特性
CAS番号 |
189350-72-9 |
|---|---|
分子式 |
C7H6ClN |
分子量 |
139.58 g/mol |
IUPAC名 |
2-[(Z)-2-chloroethenyl]pyridine |
InChI |
InChI=1S/C7H6ClN/c8-5-4-7-3-1-2-6-9-7/h1-6H/b5-4- |
InChIキー |
OSWZSRURKWUJSC-PLNGDYQASA-N |
異性体SMILES |
C1=CC=NC(=C1)/C=C\Cl |
SMILES |
C1=CC=NC(=C1)C=CCl |
正規SMILES |
C1=CC=NC(=C1)C=CCl |
同義語 |
Pyridine, 2-(2-chloroethenyl)-, (Z)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile](/img/structure/B66995.png)
